

Synthesis of 1,2-Difluoro-4-methyl-5-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Difluoro-4-methyl-5-nitrobenzene

Cat. No.: B166270

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **1,2-Difluoro-4-methyl-5-nitrobenzene**, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the primary synthetic route, experimental protocols, and relevant quantitative data to support research and development in organic synthesis.

Introduction

1,2-Difluoro-4-methyl-5-nitrobenzene, also known by its synonym 4,5-Difluoro-2-nitrotoluene, is an aromatic compound of significant interest in medicinal chemistry and material science. Its chemical structure, featuring a fluorinated and nitrated toluene core, provides a versatile scaffold for the synthesis of more complex molecules. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine or nucleophilic aromatic substitution. The CAS number for this compound is 127371-50-0.^{[1][2][3]}

Primary Synthetic Route: Electrophilic Nitration

The most common and direct method for the synthesis of **1,2-Difluoro-4-methyl-5-nitrobenzene** is the electrophilic nitration of 3,4-difluorotoluene. This reaction involves the

introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

The reaction proceeds via the formation of the nitronium ion (NO₂⁺), a powerful electrophile, which is generated in situ from the reaction between nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion. The nitronium ion is then attacked by the electron-rich aromatic ring of 3,4-difluorotoluene to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (such as water or the bisulfate ion) removes a proton from the carbocation, restoring aromaticity and yielding the final product.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of **1,2-Difluoro-4-methyl-5-nitrobenzene**.

Parameter	Value	Reference
Molecular Formula	C ₇ H ₅ F ₂ NO ₂	[1] [2]
Molecular Weight	173.12 g/mol	[2]
CAS Number	127371-50-0	[1] [2] [3]
Typical Purity	≥98.0%	[3] [4]
Appearance	Solid or liquid	[3]
Storage Temperature	Refrigerator	[3]

Experimental Protocol

The following protocol is a representative procedure for the nitration of a difluorotoluene isomer and can be adapted for the synthesis of **1,2-Difluoro-4-methyl-5-nitrobenzene** from 3,4-difluorotoluene.

4.1. Materials and Equipment

- 3,4-Difluorotoluene

- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Dichloromethane (or other suitable organic solvent)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask with a magnetic stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

4.2. Procedure

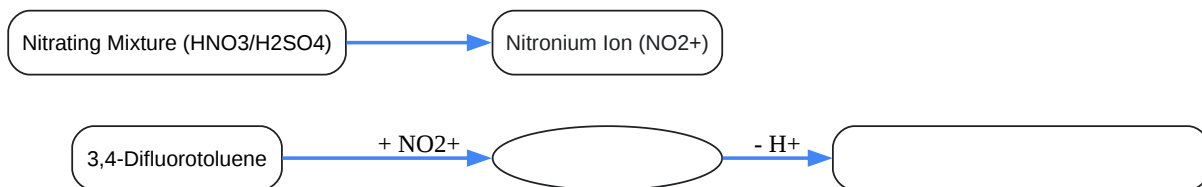
- Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C during the addition.
- Nitration Reaction: Once the nitrating mixture is prepared and cooled, add 3,4-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel to the stirred nitrating mixture. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C. After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes. Then, allow the reaction to warm to room temperature and stir for an

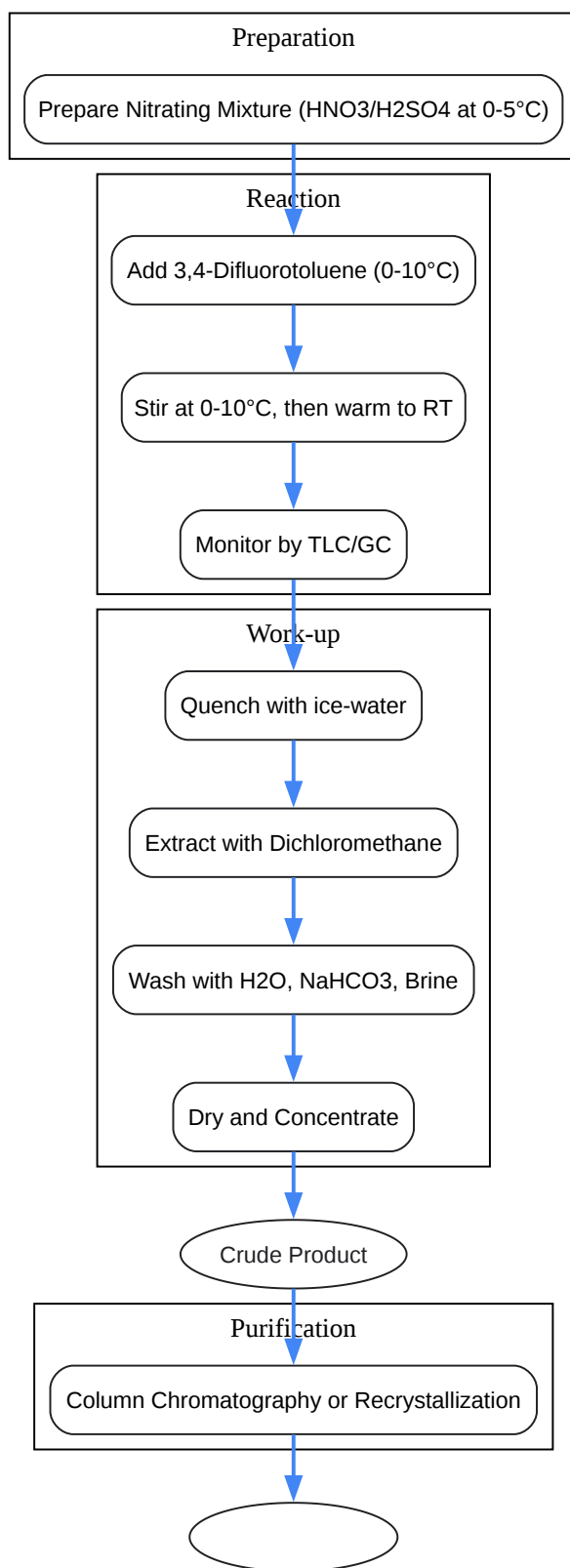
additional 1-3 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Work-up:** Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product. Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization from an appropriate solvent to yield pure **1,2-Difluoro-4-methyl-5-nitrobenzene**.

Visualizations

5.1. Reaction Pathway





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com